L-Cycloserine Exhibits 10-Fold Greater Antimycobacterial Potency Than D-Cycloserine in M. tuberculosis Growth Inhibition
In head-to-head minimum inhibitory concentration (MIC) studies against Mycobacterium tuberculosis, L-cycloserine demonstrates approximately 10-fold greater growth inhibitory potency than its D-enantiomer counterpart [1]. The racemic mixture 4-aminoisoxazolidin-3-one (CAS 68-39-3) contains both enantiomers in equal proportion, enabling direct experimental comparison of stereospecific antimicrobial activity within a single experimental system. This differential potency is mechanistically linked to the 40-fold greater inactivation efficiency of L-cycloserine against the Mtb branched-chain aminotransferase (MtIlvE) target [1].
| Evidence Dimension | Mycobacterium tuberculosis growth inhibition (MIC) |
|---|---|
| Target Compound Data | L-cycloserine (component of racemate): 10-fold greater inhibitory potency |
| Comparator Or Baseline | D-cycloserine (baseline = 1×) |
| Quantified Difference | 10-fold difference (L-cycloserine > D-cycloserine) |
| Conditions | M. tuberculosis in vitro growth inhibition assay |
Why This Matters
This stereospecific potency differential means the racemate serves as a critical tool for investigating chiral discrimination in antimycobacterial drug discovery, while D-cycloserine alone (CAS 68-41-7) would underestimate the scaffold's full antimicrobial potential.
- [1] Amorim Franco TM, Favrot L, Vergnolle O, Blanchard JS. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by d- and l-Cycloserine. ACS Chem Biol. 2017;12(5):1235-1244. View Source
